An In-depth Technical Guide to 8-iso Prostaglandin E2 Isopropyl Ester
An In-depth Technical Guide to 8-iso Prostaglandin E2 Isopropyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-iso Prostaglandin (B15479496) E2 isopropyl ester is a synthetic, more lipophilic derivative of 8-iso Prostaglandin E2 (8-iso PGE2). It is designed as a prodrug, a pharmacologically inactive compound that is converted into an active form within the body. Its enhanced lipid solubility facilitates passage through cell membranes, after which it is presumed to be hydrolyzed by intracellular esterases to release the biologically active 8-iso PGE2.
8-iso PGE2, also known as 15-E2t-isoprostane, is a member of the F2-isoprostane class of prostaglandin-like compounds. Unlike prostaglandins, which are synthesized via the cyclooxygenase (COX) enzyme pathway, isoprostanes are primarily generated in vivo through the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid. The formation of 8-iso PGE2 is often used as a biomarker for oxidative stress. This guide provides a comprehensive overview of the chemical properties, biological activity, signaling pathways, and relevant experimental protocols for 8-iso Prostaglandin E2 isopropyl ester and its active form, 8-iso PGE2.
Chemical and Physical Properties
The chemical properties of 8-iso Prostaglandin E2 isopropyl ester and its active metabolite, 8-iso PGE2, are summarized below. The esterification of the carboxylic acid group in 8-iso PGE2 with isopropanol (B130326) increases the lipophilicity of the molecule, which is reflected in its higher molecular weight and altered chemical formula.
| Property | 8-iso Prostaglandin E2 Isopropyl Ester | 8-iso Prostaglandin E2 |
| Molecular Formula | C23H38O5 | C20H32O5 |
| Molecular Weight | 394.54 g/mol | 352.5 g/mol |
| CAS Number | 330589-21-4 | 27415-25-4 |
| Synonyms | 8-iso PGE2 isopropyl ester | 8-epi PGE2, 15-E2t-Isoprostane |
| Appearance | - | Solid |
| Solubility | More lipophilic than the free acid | DMF: >100 mg/ml, DMSO: >100 mg/ml, Ethanol (B145695): >100 mg/ml, PBS (pH 7.2): >5 mg/ml[1] |
Biological Activity and Signaling Pathways
Upon intracellular hydrolysis, 8-iso Prostaglandin E2 isopropyl ester releases 8-iso PGE2, which exerts a range of biological effects by interacting with specific cell surface receptors. The primary signaling pathways implicated in the action of 8-iso PGE2 are detailed below.
Thromboxane (B8750289) A2 Receptor (TP Receptor) Signaling
A significant body of evidence suggests that 8-iso PGE2 acts as a ligand for the thromboxane A2 receptor (TP receptor). This interaction is responsible for many of its vascular effects.
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Vasoconstriction: 8-iso PGE2 is a potent vasoconstrictor, an effect that can be blocked by TP receptor antagonists. This suggests that its vasoconstrictive properties are mediated through the TP receptor.
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Platelet Aggregation: While 8-iso PGE2 alone is a weak inducer of platelet aggregation, it can inhibit platelet aggregation induced by TP receptor agonists like U-46619.[1] This dual activity suggests a complex interaction with the TP receptor, possibly acting as a partial agonist or antagonist depending on the cellular context.
Prostaglandin E2 Receptor (EP Receptor) and cAMP/PKA Signaling
8-iso PGE2 can also interact with certain subtypes of the prostaglandin E2 receptor (EP receptors), particularly the EP2 and EP4 receptors, which are coupled to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).
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cAMP Elevation: Studies have shown that 8-iso PGE2 can elevate intracellular cAMP levels in various cell types, including marrow hematopoietic precursors.
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PKA Activation: The increase in cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates downstream target proteins, mediating a variety of cellular responses. In marrow preosteoclasts, this pathway enhances osteoclastic differentiation.
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling
The activation of the p38 MAPK pathway is another important signaling cascade initiated by 8-iso PGE2. This pathway is crucial in inflammatory responses and cellular stress.
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p38 Phosphorylation: 8-iso PGE2 has been demonstrated to induce the phosphorylation and thereby activation of p38 MAPK in endothelial cells.
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Downstream Effects: Activated p38 MAPK can phosphorylate a variety of downstream targets, including transcription factors, leading to changes in gene expression and cellular function. For instance, in endothelial cells, this pathway is involved in mediating the adhesion of monocytes.
Quantitative Data
The following table summarizes the available quantitative data for the biological activity of 8-iso PGE2. It is important to note that these values were obtained using the free acid form, and similar experiments with the isopropyl ester would need to account for the rate and extent of its intracellular hydrolysis.
| Parameter | Value | Cell/System | Target/Agonist | Reference |
| IC50 | 0.5 µM | Human Platelets | U-46619-induced aggregation | [1] |
| IC50 | 5 µM | Human Platelets | I-BOP-induced aggregation | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the biological effects of 8-iso Prostaglandin E2 isopropyl ester. As this compound is a prodrug, a critical first step in many in vitro assays is to ensure its hydrolysis to the active 8-iso PGE2.
General Experimental Workflow
The following diagram illustrates a general workflow for studying the cellular effects of 8-iso Prostaglandin E2 isopropyl ester.
In Vitro Hydrolysis of Isopropyl Ester
Objective: To confirm the conversion of 8-iso Prostaglandin E2 isopropyl ester to 8-iso PGE2 in the experimental system.
Materials:
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8-iso Prostaglandin E2 isopropyl ester
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Cell lysate or conditioned medium from the cell type of interest
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High-performance liquid chromatography (HPLC) system
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Mass spectrometer (MS)
Protocol:
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Prepare a stock solution of 8-iso Prostaglandin E2 isopropyl ester in a suitable solvent (e.g., ethanol or DMSO).
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Incubate a known concentration of the isopropyl ester with the cell lysate or conditioned medium at 37°C.
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Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
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Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
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Centrifuge the samples to pellet proteins and other cellular debris.
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Analyze the supernatant by LC-MS/MS to quantify the disappearance of the isopropyl ester and the appearance of 8-iso PGE2.
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A standard curve for both compounds should be run in parallel for accurate quantification.
Platelet Aggregation Assay
Objective: To determine the effect of 8-iso Prostaglandin E2 isopropyl ester on platelet aggregation.
Materials:
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Platelet-rich plasma (PRP)
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Platelet aggregometer
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8-iso Prostaglandin E2 isopropyl ester
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TP receptor agonist (e.g., U-46619)
Protocol:
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Prepare PRP from fresh human or animal blood.
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Pre-incubate PRP with various concentrations of 8-iso Prostaglandin E2 isopropyl ester or vehicle control for a predetermined time to allow for hydrolysis.
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Place the PRP in the aggregometer cuvette and start recording the baseline light transmittance.
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Add the TP receptor agonist (e.g., U-46619) to induce platelet aggregation.
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Monitor the change in light transmittance over time, which corresponds to the extent of platelet aggregation.
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Calculate the percentage of inhibition of aggregation for each concentration of the isopropyl ester compared to the vehicle control.
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Determine the IC50 value from the dose-response curve.
Western Blot for p38 MAPK Phosphorylation
Objective: To assess the activation of the p38 MAPK pathway by 8-iso Prostaglandin E2 isopropyl ester.
Materials:
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Cultured cells (e.g., human umbilical vein endothelial cells - HUVECs)
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8-iso Prostaglandin E2 isopropyl ester
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Lysis buffer
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Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK)
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Secondary antibody (HRP-conjugated)
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Chemiluminescent substrate
Protocol:
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Seed cells in culture plates and grow to the desired confluency.
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Treat the cells with various concentrations of 8-iso Prostaglandin E2 isopropyl ester or vehicle control for different time points.
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Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates.
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Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
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Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody.
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Detect the signal using a chemiluminescent substrate and an imaging system.
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Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize for protein loading.
cAMP Measurement Assay
Objective: To quantify the intracellular accumulation of cAMP in response to 8-iso Prostaglandin E2 isopropyl ester.
Materials:
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Cultured cells
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8-iso Prostaglandin E2 isopropyl ester
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cAMP enzyme immunoassay (EIA) kit
Protocol:
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Seed cells in culture plates.
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Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
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Treat the cells with various concentrations of 8-iso Prostaglandin E2 isopropyl ester or vehicle control for a specified time.
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Lyse the cells according to the EIA kit manufacturer's instructions.
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Perform the cAMP EIA following the kit protocol.
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Measure the absorbance using a microplate reader.
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Calculate the concentration of cAMP in each sample based on the standard curve.
Conclusion
8-iso Prostaglandin E2 isopropyl ester serves as a valuable research tool for investigating the biological roles of 8-iso PGE2 in a more physiologically relevant manner due to its enhanced cell permeability. As a prodrug, its efficacy is dependent on intracellular hydrolysis to the active 8-iso PGE2. The active metabolite engages with multiple signaling pathways, including the TP receptor, cAMP/PKA, and p38 MAPK pathways, leading to a diverse range of cellular responses. The provided experimental protocols offer a framework for researchers to explore the specific effects of this compound in their models of interest. Further research is warranted to fully elucidate the in vivo hydrolysis rates and tissue-specific effects of 8-iso Prostaglandin E2 isopropyl ester, which will be crucial for its potential therapeutic applications.
